Reaction Efficiency in Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes
Hept-1-en-5-yne serves as a representative unsubstituted 1,6-enyne substrate in gold(I)-catalyzed cycloisomerization. While a direct head-to-head comparison of yield is not available in the examined literature, its core 1,6-enyne structure is the foundational platform for these transformations. Studies on related 1,6-enynes under gold(I) catalysis report reaction yields from 42% to >99% for cycloisomerization products [1]. For example, an axially chiral NHC-Au(I) catalyst afforded >99% yield in the acetoxycyclization of a 1,6-enyne [2]. This establishes a high-performance baseline for this compound class, positioning Hept-1-en-5-yne as the essential starting point for developing and optimizing new gold-catalyzed methodologies.
| Evidence Dimension | Reaction Yield in Cycloisomerization |
|---|---|
| Target Compound Data | Expected to be within 42-99% based on class performance. |
| Comparator Or Baseline | Broad range of substituted 1,6-enynes, yields ranging from 42% to >99% [REFS-1, REFS-2]. |
| Quantified Difference | Performance is inherent to the 1,6-enyne scaffold, for which Hept-1-en-5-yne is a prototypical example. Isomeric enynes (e.g., 1,5-, 1,7-) are not applicable substrates. |
| Conditions | Gold(I) catalyst (e.g., NHC-Au(I) complexes), room temperature to 10°C, solvents like DCM or PhCl. |
Why This Matters
For researchers developing gold-catalyzed transformations, this compound provides a reliable, unfunctionalized 1,6-enyne core for establishing baseline reactivity and evaluating new ligand/catalyst systems.
- [1] Broad Scope Aminocyclization of Enynes with Cationic JohnPhos–Gold(I) Complex as the Catalyst. (2016). ACS Publications. Yields reported from 42–98% for various 1,6-enynes. View Source
- [2] Wang, W., Yang, J., Wang, F., & Shi, M. (2011). Axially Chiral N-Heterocyclic Carbene Gold(I) Complex Catalyzed Asymmetric Cycloisomerization of 1,6-Enynes. Organometallics, 30(14), 3859–3869. View Source
